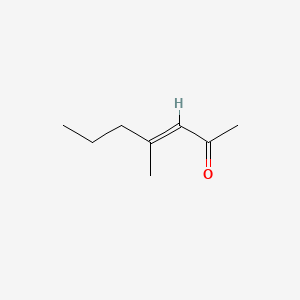

4-Methyl-3-hepten-2-one

説明

Contextualization within Unsaturated Ketone Chemistry

4-Methyl-3-hepten-2-one belongs to the class of α,β-unsaturated ketones, commonly referred to as enones. This classification is crucial as it defines the compound's fundamental reactivity. The defining feature of an enone is the conjugation of the alkene (C=C) double bond with the carbonyl (C=O) group. sigmaaldrich.com This conjugation creates a delocalized π-electron system across the O=C–C=C atoms.

This electronic arrangement results in the molecule having two electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C-2) and the β-carbon (C-4). Attack at the carbonyl carbon leads to a "1,2-addition," while attack at the β-carbon is termed a "conjugate" or "1,4-addition." libretexts.orglibretexts.org The pathway taken by a nucleophile is dependent on factors such as the strength of the nucleophile and the reaction conditions. libretexts.org Strong nucleophiles, like Grignard reagents, tend to favor 1,2-addition, whereas weaker nucleophiles or organocopper reagents often lead to 1,4-addition. libretexts.org

The synthesis of α,β-unsaturated ketones like this compound can often be achieved through an aldol (B89426) condensation reaction. sigmaaldrich.commasterorganicchemistry.com This reaction involves the base- or acid-catalyzed reaction of an aldehyde or ketone with another carbonyl compound to form a β-hydroxy carbonyl compound, which then dehydrates to yield the conjugated enone. masterorganicchemistry.com For this compound, a plausible synthetic route would be the crossed aldol condensation of 2-pentanone and acetaldehyde.

Historical Perspective of Research on Analogous Chemical Structures

While direct academic literature on this compound is somewhat specialized, extensive research has been conducted on structurally analogous compounds, providing a rich historical context. Much of this research has been driven by the discovery of these molecules as semiochemicals, particularly as insect pheromones.

A significant analogue is 4-methyl-3-heptanol (B77350) , the corresponding alcohol of this compound. Research into this alcohol has a long history, with its stereoisomers being identified as major components of aggregation pheromones for various bark beetle species. nih.gov For instance, the (3S,4S)-isomer is a key component of the aggregation pheromone for the smaller European elm bark beetle (Scolytus multistriatus) and the almond bark beetle (Scolytus amygdali). researchgate.netmdpi.com This discovery spurred decades of synthetic chemistry research, beginning in the 1970s and 1980s, aimed at producing specific stereoisomers to study their precise biological activity and for potential use in pest management. nih.govpherobase.com Early synthetic routes were often complex, but the high stereospecificity of insect responses—where one stereoisomer is active and others can be inhibitory—justified the effort. nih.govresearchgate.net

Another well-studied analogous compound is 6-methyl-5-hepten-2-one (B42903) , an isomer of this compound. It is a naturally occurring compound found in various essential oils like lemongrass and citronella and is widely used as a fragrance and flavoring agent. nih.gov Its importance as an intermediate in the synthesis of other fragrance compounds, such as linalool (B1675412) and citral, has also led to the development of numerous synthetic methods. google.comforeverest.net

Research has also explored 4-methyl-3-heptanone (B36217) , the saturated ketone counterpart. The (S)-enantiomer has been identified as an alarm pheromone in the leaf-cutter ant Atta texana. pherobase.comrsc.org The identification of these and other related compounds in insect communication has been a significant driver for the development of advanced analytical and synthetic techniques in chemical ecology.

Current Research Significance and Emerging Frontiers

The current research significance of this compound and its chemical relatives remains heavily rooted in the field of chemical ecology and the development of sustainable pest management strategies. The high specificity of insect pheromones makes them an environmentally benign alternative to broad-spectrum insecticides. mdpi.com

A major frontier is the continued development of highly stereoselective and efficient synthetic routes to produce pheromones like the stereoisomers of 4-methyl-3-heptanol. Modern approaches often employ biocatalysis, using enzymes like ene-reductases and alcohol dehydrogenases to perform sequential reductions on unsaturated ketone precursors, thereby creating the desired stereocenters with high precision. mdpi.com For example, all four stereoisomers of 4-methyl-3-heptanol have been synthesized from 4-methylhept-4-en-3-one in a one-pot, multi-enzyme process. mdpi.com This highlights a shift towards greener and more elegant synthetic strategies.

Another emerging area of intense research is the elucidation of the biosynthetic pathways of these compounds within the insects themselves. Understanding how insects produce these specific molecules can open new avenues for controlling their populations. For instance, studies using stable isotope labeling have shown that the alarm pheromone (S)-4-methyl-3-heptanone is biosynthesized from three propionate (B1217596) units via a polyketide or fatty acid-type metabolic pathway. rsc.org

Furthermore, the exquisite sensitivity and specificity of insect olfactory systems are being harnessed in the development of novel biosensors. Researchers are expressing insect odorant receptors in cell lines to create sensor platforms that can detect specific pheromones and other volatile compounds. mdpi.com Such technologies could be used for monitoring insect populations in the field or for detecting other relevant molecules. The study of compounds like 6-methyl-5-hepten-2-one and their interaction with these receptors is part of this expanding research front. mdpi.com

Structure

2D Structure

3D Structure

特性

CAS番号 |

22319-25-1 |

|---|---|

分子式 |

C8H14O |

分子量 |

126.20 g/mol |

IUPAC名 |

(E)-4-methylhept-3-en-2-one |

InChI |

InChI=1S/C8H14O/c1-4-5-7(2)6-8(3)9/h6H,4-5H2,1-3H3/b7-6+ |

InChIキー |

URFGREAPSNSHAH-VOTSOKGWSA-N |

異性体SMILES |

CCC/C(=C/C(=O)C)/C |

正規SMILES |

CCCC(=CC(=O)C)C |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Methyl 3 Hepten 2 One and Its Analogues

Targeted Synthesis and Derivatization Strategies

The construction of the 4-methyl-3-hepten-2-one framework and its derivatives can be achieved through several reliable synthetic routes. These methods offer control over the molecular architecture and, in some cases, the stereochemistry of the final products.

Aldol (B89426) Condensation and Subsequent Dehydration Processes

A primary and efficient method for synthesizing α,β-unsaturated ketones is the aldol condensation. In the case of a related compound, 4-methylhept-4-en-3-one, it is readily prepared through a mixed aldol condensation of propanal and 3-pentanone (B124093) using potassium hydroxide. This is followed by dehydration, which can be accomplished with anhydrous oxalic acid in refluxing toluene, yielding the target unsaturated ketone. mdpi.com This approach is fundamental in creating the core structure of such molecules.

The reaction proceeds by forming an enolate from one carbonyl compound, which then acts as a nucleophile, attacking the carbonyl carbon of the second compound. The resulting β-hydroxy carbonyl compound readily undergoes dehydration, often under acidic or basic conditions, to yield the more stable, conjugated α,β-unsaturated system.

Organometallic and Catalytic Alkylation Approaches, including Phase-Transfer Catalysis

Organometallic reagents are pivotal in the synthesis of complex organic molecules. For instance, the Grignard reaction, a classic organometallic transformation, can be employed to synthesize related alcohols, which are precursors to ketones. The synthesis of 4-methyl-3-heptanol (B77350), an aggregation pheromone, is achieved by reacting propanal with the Grignard reagent derived from 2-bromopentane (B28208) and magnesium. wustl.edu This alcohol can then be oxidized to the corresponding ketone, 4-methyl-3-heptanone (B36217). wustl.edu

Phase-transfer catalysis (PTC) offers an efficient methodology for various organic syntheses, including alkylations. crdeepjournal.org This technique facilitates the reaction between reactants in different phases (e.g., solid-liquid or liquid-liquid) by using a phase-transfer catalyst, often a quaternary ammonium (B1175870) salt. crdeepjournal.org PTC can enhance reaction rates and yields in the synthesis of ethers, and N-, S-, and P-alkylated compounds. crdeepjournal.org While not directly detailed for this compound in the provided context, PTC is a powerful tool for the alkylation of precursors and analogues.

Chemoenzymatic Pathways for Enantioenriched Isomers

The demand for enantiomerically pure compounds, particularly in the fields of pharmaceuticals and agrochemicals, has driven the development of chemoenzymatic synthetic routes. These methods combine chemical synthesis with enzymatic reactions to achieve high stereoselectivity.

A notable example is the synthesis of all four stereoisomers of 4-methylheptan-3-ol from 4-methylhept-4-en-3-one. mdpi.comnih.gov This process utilizes a one-pot, two-step enzymatic reduction. An ene-reductase (ER) first reduces the carbon-carbon double bond, followed by an alcohol dehydrogenase (ADH) which reduces the carbonyl group. mdpi.com By selecting appropriate enzymes, each of the four possible stereoisomers can be obtained in high enantiomeric and diastereomeric excess. mdpi.comnih.gov This highlights the power of biocatalysis in creating specific stereoisomers that would be challenging to separate by classical methods.

Another chemoenzymatic strategy involves the synthesis of chiral amino alcohols from simple methyl ketones. researchgate.net This process includes an initial chemical bromination of the methyl ketone, followed by hydrolysis to a hydroxyketone. A transaminase enzyme then converts the hydroxylated intermediate into the final 1,2-amino alcohol with excellent enantiomeric excess. researchgate.net

Table 1: Chemoenzymatic Synthesis of 4-Methylheptan-3-ol Stereoisomers mdpi.comnih.gov

| Starting Material | Enzymes | Product Stereoisomer | Enantiomeric Excess (ee) | Diastereomeric Excess (de) |

| 4-Methylhept-4-en-3-one | OYE2.6 / ADH270 | (3R,4R)-4-Methylheptan-3-ol | 99% | 99% |

| 4-Methylhept-4-en-3-one | OYE2.6 / ADH440 | (3S,4R)-4-Methylheptan-3-ol | 99% | 99% |

| 4-Methylhept-4-en-3-one | OYE1-W116V / ADH440 | (3S,4S)-4-Methylheptan-3-ol | 99% | 94% |

| 4-Methylhept-4-en-3-one | OYE1-W116V / ADH270 | (3R,4S)-4-Methylheptan-3-ol | 99% | 92% |

Wittig Olefination Strategies for Carbon-Carbon Double Bond Formation

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglibretexts.org This reaction is highly versatile and can tolerate a wide range of functional groups. libretexts.org The stereochemical outcome of the Wittig reaction, yielding either the (E) or (Z)-alkene, is dependent on the nature of the ylide. Stabilized ylides typically favor the formation of (E)-alkenes, while non-stabilized ylides predominantly yield (Z)-alkenes. organic-chemistry.org

The mechanism involves the formation of a betaine (B1666868) intermediate, which then cyclizes to an oxaphosphetane. masterorganicchemistry.com This four-membered ring subsequently decomposes to the alkene and a stable triphenylphosphine (B44618) oxide, the latter being the driving force for the reaction. masterorganicchemistry.com For the synthesis of compounds like this compound, the Wittig reaction could be envisioned by reacting a suitable phosphonium ylide with a ketone or aldehyde precursor to construct the carbon-carbon double bond with specific stereochemistry.

Catalytic Hydrogenation and Selective Reduction Chemistry

The reduction of α,β-unsaturated ketones presents a chemoselectivity challenge, as both the carbon-carbon double bond and the carbonyl group can be reduced.

Chemoselective Reduction of Carbonyl Groups over Carbon-Carbon Double Bonds

Achieving the selective reduction of the carbonyl group in the presence of a carbon-carbon double bond is a valuable transformation. Various reagents and catalytic systems have been developed for this purpose. One approach involves the use of diethylaluminum benzenethiolate, which can effectively discriminate between aldehydes and other carbonyl functions, allowing for the chemoselective reduction of ketones and esters. organic-chemistry.orgnih.gov

Catalytic transfer hydrogenation is another important method for the reduction of carbonyl compounds. liverpool.ac.uk This technique uses a hydrogen donor, such as isopropanol (B130326) or methanol, in the presence of a metal catalyst, often based on rhodium or iridium. liverpool.ac.uk While transfer hydrogenation can be highly efficient, achieving high chemoselectivity in the reduction of unsaturated compounds remains an area of active research. liverpool.ac.uk

Advanced Spectroscopic Characterization and Computational Elucidation of 4 Methyl 3 Hepten 2 One

Experimental Spectroscopic Techniques

The structural and electronic properties of 4-Methyl-3-hepten-2-one have been extensively studied using a variety of spectroscopic methods. These techniques provide a comprehensive understanding of the molecule's connectivity, functional groups, and electronic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide critical data for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. For instance, the protons on the methyl groups will have distinct signals from those on the ethyl group and the vinyl proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. nih.gov The carbonyl carbon (C=O) typically appears at a low field (high ppm value) due to the deshielding effect of the oxygen atom. The olefinic carbons of the C=C double bond will also have characteristic chemical shifts, distinguishable from the sp³-hybridized carbons of the methyl and ethyl groups. A predicted ¹³C NMR spectrum for a related compound, 4-methyl-3-penten-2-one, shows distinct peaks for the carbonyl carbon, the carbons of the double bond, and the methyl groups. foodb.caresearchgate.net

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for a Related Compound, 4-methyl-3-penten-2-one

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~198 |

| C=C (quaternary) | ~155 |

| C=C (methine) | ~124 |

| CH₃ (vinyl) | ~27 |

| CH₃ (vinyl) | ~20 |

| CH₃ (acetyl) | ~31 |

Note: This data is for a related, but structurally similar, compound and serves as an illustrative example.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically found in the region of 1650-1700 cm⁻¹. Another key feature is the C=C stretching vibration, which appears around 1600-1650 cm⁻¹. The spectrum also shows C-H stretching and bending vibrations for the alkyl and vinyl groups. The NIST Chemistry WebBook provides IR spectral data for the related compound 4-methyl-3-heptanone (B36217). nist.gov

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds. The C=C double bond in this compound would be expected to show a strong signal in the Raman spectrum.

Interactive Data Table: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O | Stretch | 1650-1700 |

| C=C | Stretch | 1600-1650 |

| C-H (sp²) | Stretch | 3000-3100 |

| C-H (sp³) | Stretch | 2850-3000 |

Mass Spectrometry (GC-MS) for Molecular Fragmentation Patterns and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to identify and quantify the components of a mixture and to elucidate the structure of individual compounds through their fragmentation patterns.

In the analysis of this compound, the mass spectrum reveals the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (126.20 g/mol ). nih.gov The fragmentation pattern provides valuable structural information. Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. The NIST Mass Spectrometry Data Center provides GC-MS data for this compound. nih.gov

Interactive Data Table: Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Ion |

| 126 | [M]⁺ (Molecular Ion) |

| 111 | [M - CH₃]⁺ |

| 83 | [M - C₂H₅O]⁺ |

| 69 | [C₅H₉]⁺ |

| 43 | [CH₃CO]⁺ |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule, particularly the presence of conjugated systems. The α,β-unsaturated ketone functionality in this compound gives rise to characteristic electronic transitions.

The molecule is expected to exhibit two main absorption bands: a strong π → π* transition at a shorter wavelength (around 220-250 nm) and a weaker n → π* transition at a longer wavelength (around 300-330 nm). The position and intensity of these bands are sensitive to the solvent polarity. Theoretical studies on the related compound 4-methyl-3-penten-2-one have been conducted to understand its electronic transitions. researchgate.net

Interactive Data Table: Expected UV-Vis Absorption Maxima

| Electronic Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | 220-250 | High |

| n → π | 300-330 | Low |

Quantum Chemical and Molecular Modeling Studies

Computational methods, particularly quantum chemistry, have become indispensable tools for complementing experimental data and providing deeper insights into molecular properties.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and energetic profiles.

For this compound, DFT calculations can be used to optimize the molecular geometry, determining the most stable conformation. These calculations can also predict the ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data for validation. Furthermore, DFT can be used to calculate the vibrational frequencies, aiding in the assignment of bands in the IR and Raman spectra. Theoretical studies have been performed on similar compounds to analyze their structure and reactivity. nih.gov

Higher-Level Ab Initio Methods for Enhanced Accuracy in Molecular Calculations

To obtain a precise understanding of the molecular properties of this compound, computational chemists employ high-level ab initio methods. These "first-principles" calculations solve the electronic Schrödinger equation without empirical parameters, offering a rigorous theoretical framework.

Methods such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory provide a more accurate description of electron correlation compared to more basic models. For a molecule like this compound, second-order Møller-Plesset perturbation theory (MP2) can be utilized to study its reaction mechanisms, for instance with atmospheric radicals. These methods, while computationally demanding, are crucial for obtaining reliable predictions of molecular geometries, vibrational frequencies, and reaction energetics. The choice of basis set, such as the Pople-style 6-311++G** or the correlation-consistent aug-cc-pVTZ, is also critical for achieving high accuracy. In a study on the structurally similar 4-methyl-3-penten-2-one, the B3LYP method with a 6-311++G** basis set was used for comprehensive theoretical investigations. researchgate.net

Spectroscopic Parameter Prediction and Comparative Analysis with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra.

Theoretical vibrational frequencies can be calculated and compared to experimental IR spectra. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. A comparison of calculated and experimental spectroscopic data for the related 4-methyl-3-penten-2-one has shown good agreement, validating the computational approach. researchgate.net Time-dependent density functional theory (TD-DFT) is a common method for calculating electronic transitions and predicting UV-Visible spectra. researchgate.net For this compound, such calculations can elucidate the nature of its electronic excitations. nih.gov

Table 1: Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Description | Source |

| GC-MS | Available | NIST Mass Spectrometry Data Center nih.gov |

| IR Spectra (Vapor Phase) | Available | John Wiley & Sons, Inc. nih.gov |

| ¹³C NMR Spectra | Available | John Wiley & Sons, Inc. nih.gov |

Electronic Structure and Bonding Analysis (e.g., Natural Bond Orbital (NBO) Analysis, Electron Delocalization)

Natural Bond Orbital (NBO) analysis is a powerful technique for understanding the electronic structure and bonding within a molecule. wisc.edu It provides a localized, Lewis-like picture of bonding, including lone pairs and bond orbitals. For this compound, NBO analysis can reveal key insights into its chemical behavior.

The analysis of donor-acceptor interactions in the NBO basis provides a quantitative measure of electron delocalization and hyperconjugative effects. In a study of the analogous 4-methyl-3-penten-2-one, NBO analysis was used to understand atomic charges, electronic exchange interactions, and charge delocalization. researchgate.net This type of analysis for this compound would likely show significant delocalization within the α,β-unsaturated ketone system, influencing its reactivity. The analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is also crucial for understanding its electronic properties and reactivity. researchgate.net

Conformational Analysis and Tautomerism via Potential Energy Surface (PES) Scans

The three-dimensional structure of this compound is not static; it can exist in various conformations due to rotation around its single bonds. A Potential Energy Surface (PES) scan is a computational method used to explore these different conformations and identify the most stable geometries.

By systematically changing a specific dihedral angle and calculating the energy at each step, a PES scan can map out the energy landscape of the molecule. For the related 4-methyl-3-penten-2-one, a PES scan was conducted by varying the dihedral angle of the acetyl group relative to the double bond to determine the most stable conformer. researchgate.net A similar analysis for this compound would reveal its low-energy conformations and the energy barriers between them. This information is critical for understanding its physical properties and how it interacts with other molecules. While tautomerism (e.g., keto-enol tautomerism) is possible for ketones, for α,β-unsaturated ketones like this compound, the conjugated keto form is generally the most stable.

Transition State Theory for Reaction Mechanism Elucidation

Transition State Theory (TST) is a fundamental concept in chemical kinetics that explains the rates of elementary reactions. wikipedia.org It posits that reactions proceed through a high-energy transition state that is in a quasi-equilibrium with the reactants. wikipedia.org Computational methods can be used to locate these transition states on the potential energy surface and calculate activation energies, which are key to understanding reaction mechanisms.

For a molecule like this compound, TST can be applied to study its reactions, for example, with atmospheric oxidants. In a study of the reaction of the similar 4-methyl-3-penten-2-one with atomic chlorine, the reaction mechanisms and kinetics were investigated using second-order Møller-Plesset perturbation theory (MP2) and canonical variational transition-state theory (CVT) with small-curvature tunneling (SCT) corrections. researchgate.net This type of advanced computational study allows for the determination of rate constants and the elucidation of the preferred reaction pathways, such as addition to the double bond or hydrogen abstraction.

Chemical Reactivity and Atmospheric Transformation Studies

Gas-Phase Oxidation Chemistry

The atmospheric lifetime and impact of volatile organic compounds like 4-methyl-3-hepten-2-one are largely determined by their reactions with key atmospheric oxidants such as ozone (O₃), hydroxyl radicals (•OH), and nitrate (B79036) radicals (•NO₃).

The reaction of unsaturated ketones with ozone is a significant atmospheric removal process. The mechanism for the ozonolysis of alkenes, known as the Criegee mechanism, proceeds through the initial addition of ozone to the carbon-carbon double bond to form a highly unstable primary ozonide (a 1,2,3-trioxolane). This intermediate rapidly decomposes into a carbonyl compound and a carbonyl oxide, often referred to as a Criegee intermediate.

Table 1: Product Yields from the Gas-Phase Ozonolysis of 6-Methyl-5-hepten-2-one (B42903) at 296 K

| Product | Formation Yield (%) | Reference |

|---|---|---|

| Acetone (B3395972) | 30.2 ± 4.8 | researchgate.net |

| 4-Oxopentanal (B105764) | 82.0 ± 21.0 | researchgate.net |

Note: Data is for the isomer 6-methyl-5-hepten-2-one.

During the daytime, the primary atmospheric loss process for many volatile organic compounds is their reaction with the hydroxyl radical (•OH). For unsaturated ketones, the reaction with •OH can proceed via two main pathways: OH addition to the C=C double bond and H-atom abstraction from the alkyl groups.

The addition of the •OH radical to the double bond is typically the dominant pathway. This addition results in the formation of a substituted alkyl radical, which then rapidly reacts with molecular oxygen to form a peroxy radical. Subsequent reactions of this peroxy radical lead to the formation of a variety of oxygenated products, including smaller carbonyls, dicarbonyls, and hydroxy ketones. Hydrogen abstraction can also occur, though it is generally a minor pathway for alkenes unless the structure contains easily abstractable hydrogens. nih.gov

Kinetic studies on the isomer 6-methyl-5-hepten-2-one show that its reaction with •OH radicals produces significant amounts of acetone. researchgate.net This indicates that the degradation process involves the cleavage of the carbon skeleton.

Table 2: Product Yields from the Gas-Phase Reaction of •OH with 6-Methyl-5-hepten-2-one at 296 K

| Product | Formation Yield (%) | Reference |

|---|---|---|

| Acetone | 70.6 ± 5.4 | researchgate.net |

| 4-Oxopentanal | 59.0 ± 13.0 | researchgate.net |

Note: Data is for the isomer 6-methyl-5-hepten-2-one.

The oxidation products of this compound, such as smaller aldehydes and ketones, can contribute to the formation of secondary organic aerosol (SOA). SOA is formed when volatile organic compounds are oxidized in the atmosphere to form less volatile products that can partition into the aerosol phase. nih.gov

The products identified from the oxidation of the isomer 6-methyl-5-hepten-2-one, namely acetone and 4-oxopentanal, are known participants in atmospheric chemistry. researchgate.net While acetone is relatively volatile, dicarbonyl compounds like 4-oxopentanal can undergo further reactions, such as hydration and polymerization (oligomerization), in the aerosol phase. copernicus.org These processes decrease the volatility of the organic compounds, facilitating their incorporation into SOA and contributing to particle growth. copernicus.org Therefore, the atmospheric degradation of this compound is a potential source of SOA precursors.

Solution-Phase Reactivity and Functional Group Transformations

In the context of organic synthesis, the conjugated system of α,β-unsaturated ketones like this compound provides two primary sites for nucleophilic attack: the carbonyl carbon (C2) and the β-carbon (C4). This dual reactivity allows for a range of selective chemical transformations.

The selectivity of nucleophilic attack on an enone is a classic example of the principle of hard and soft acids and bases (HSAB). The carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon is a "soft" electrophilic center.

1,2-Addition: Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to react irreversibly at the hard carbonyl carbon, leading to a 1,2-addition product (an allylic alcohol after workup).

1,4-Addition (Conjugate Addition): Soft nucleophiles, such as enamines, cuprates (Gilman reagents), and stabilized enolates (e.g., from malonic esters), preferentially attack the soft β-carbon. masterorganicchemistry.com This thermodynamically controlled reaction is known as a conjugate or Michael addition. masterorganicchemistry.com

The choice of reagent and reaction conditions allows for the chemoselective functionalization of this compound at either the C2 or C4 position, making it a versatile intermediate in synthesis.

The Michael addition is one of the most important reactions of α,β-unsaturated ketones. wikipedia.orgorganic-chemistry.org It involves the 1,4-addition of a nucleophile (the Michael donor) to the conjugated system (the Michael acceptor). masterorganicchemistry.comwikipedia.org

In the case of this compound, a Michael donor, such as the enolate of diethyl malonate, would add to the β-carbon (C4). The reaction mechanism involves the formation of a new enolate intermediate, which is then protonated during workup to yield the final 1,4-adduct. masterorganicchemistry.com This reaction is highly effective for forming new carbon-carbon bonds in a controlled manner. wikipedia.org The reaction is a cornerstone of many synthetic routes, including the Robinson annulation, which combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation. wikipedia.org

Natural Occurrence and Ecological Significance

Biogenic Emissions from Flora and Fungi

This compound is a component of the volatile organic compounds (VOCs) released by certain plants and fungi, contributing to their aroma and interactions with the environment.

Research has confirmed the presence of 4-Methyl-3-hepten-2-one in various plant species. For instance, it has been identified as a volatile compound in the tomato plant, Solanum lycopersicum. nih.gov Additionally, studies on banana cultivars, belonging to the Musa species, have also indicated the presence of related volatile compounds, contributing to the fruit's characteristic aroma profile. science.govscience.gov

Table 1: Identification of this compound in Botanical Species

| Botanical Species | Common Name | Finding |

| Solanum lycopersicum | Tomato | Reported as a volatile component. nih.gov |

| Musa sp. | Banana | Related volatile compounds are present. science.govscience.gov |

Occurrence in Animal and Insect Secretions

In the animal kingdom, particularly among insects, this compound serves as a chemical signal and a defense mechanism.

The order Phasmatodea, which includes stick insects, is known for its chemical defense mechanisms. When disturbed, some species release a defensive spray. Analysis of these secretions in certain species has revealed the presence of various compounds, though research specifically identifying this compound in this context is part of a broader investigation into phasmid defensive chemistry. nih.govresearchgate.netresearchgate.net For example, the defensive secretion of Agathemera elegans is composed of 4-methyl-1-hepten-3-one. nih.govresearchgate.net

Semiochemicals are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. In insects, this compound and related compounds can act as repellents. For instance, 6-Methyl-5-hepten-2-one (B42903), a structurally similar compound, has been shown to have repellent effects on insects. google.com These compounds play a crucial role in the chemical ecology of insects, influencing behaviors such as host selection and oviposition. pherobase.com

Presence in Food and Consumer Products

Beyond its natural ecological roles, this compound is also found in various food products and is utilized in consumer goods. It is recognized as a flavoring agent in the food industry. nih.govthegoodscentscompany.com Its presence has been noted in herbs and spices, contributing to their flavor profiles. contaminantdb.ca Additionally, related compounds like 6-methyl-5-hepten-2-one are used as fragrance ingredients in products such as cleaning supplies, cosmetics, and personal care items. thegoodscentscompany.comsigmaaldrich.comthegoodscentscompany.com

Natural Constituents in Various Food Matrices (e.g., Meats, Fruits, Plant Oils)

Meats: The flavor of cooked meat is a complex sensory experience derived from hundreds of volatile compounds generated during heating. These compounds arise from intricate chemical changes, including the Maillard reaction, lipid oxidation, and thiamine (B1217682) degradation. scielo.brmdpi.com Ketones, along with aldehydes and alcohols, are major classes of volatile compounds associated with meat aroma. researchgate.net While specific identification of this compound in meat is not extensively documented in readily available literature, the formation of various aliphatic ketones is a well-established aspect of meat flavor chemistry. scielo.brnih.goviastatedigitalpress.com For instance, studies on cooked beef have identified numerous ketones that contribute to its characteristic flavor profile. nih.govmdpi.com The presence of these ketones is influenced by factors such as the type of meat, cooking method, and the composition of fatty acids. nih.govmdpi.com

Fruits: In the realm of fruits, the presence of various ketones, including isomers and related structures of this compound, has been noted. For example, a related compound, (3E)-5-ethyl-6-methyl-3-hepten-2-one, has been identified as a contributor to the fruity and sweet aromas in certain types of tea. mdpi.com Another similar compound, 6-methyl-5-hepten-2-one, is a known component of the volatile profile of some fruits and is used in fruit flavor formulations.

Plant Oils: Certain plant essential oils are known to contain isomers of this compound. For example, 6-methyl-5-hepten-2-one is naturally found in the essential oils of plants such as palmarosa, lemon, citronella, and verbena. nutrition-chemicals.com These essential oils are complex mixtures of volatile compounds that contribute to the characteristic scent and flavor of the plant. The presence of these ketones in essential oils highlights their role as natural flavor and fragrance compounds.

Table 1: Natural Occurrence of this compound and Related Ketones in Food Matrices

| Compound Name | Food Matrix | Finding |

| Ketones (general) | Cooked Meat (e.g., Beef) | Key contributors to the overall flavor profile, formed through lipid oxidation and other thermal reactions. scielo.brmdpi.comresearchgate.netnih.goviastatedigitalpress.comnih.govmdpi.com |

| (3E)-5-Ethyl-6-methyl-3-hepten-2-one | Tea | Contributes to the fruity and sweet aroma. mdpi.com |

| 6-Methyl-5-hepten-2-one | Plant Essential Oils (e.g., palmarosa, lemon, citronella, verbena) | A naturally occurring component of these essential oils. nutrition-chemicals.com |

Detection in Environmental Samples (e.g., Waterways)

The solubility and volatility of aliphatic ketones influence their environmental fate. spectroscopyonline.comnih.gov The analysis of aliphatic ketones in aqueous samples can be complex and often requires derivatization techniques followed by chromatographic analysis. nih.gov General studies on VOCs in wastewater have identified various ketones, but the specific monitoring for this compound is not commonly reported. nih.gov Therefore, while it is plausible that this compound could be present in certain environmental compartments due to its use in flavor and fragrance industries and its natural occurrence, there is a lack of specific research data confirming its detection in waterways.

Advanced Applications and Emerging Research Directions

Role as Chemical Intermediates in Industrial Synthesis of Fine Chemicals

Currently, publicly available scientific literature and industrial documentation provide limited specific examples of 4-Methyl-3-hepten-2-one being used as a direct intermediate in the large-scale industrial synthesis of fine chemicals. Fine chemicals are pure, single substances produced in limited quantities and are often used as starting materials for specialty chemicals, particularly in the pharmaceutical and agrochemical industries. While the synthesis of related compounds, such as the saturated ketone 4-methyl-3-heptanone (B36217) and the corresponding alcohol 4-methyl-3-heptanol (B77350), is well-documented, the direct utilization of this compound as a building block for more complex molecules in an industrial setting is not extensively reported. Further research and publication from industrial chemistry sectors would be necessary to fully map its role in the synthesis of fine chemicals.

Analytical Markers in Food Science and Authenticity Assessment

The unique chemical signature of this compound has led to its investigation as an analytical marker in the field of food science, particularly in the assessment of flavor profiles and the authentication of food products.

Detection of Adulteration and Quality Control in Food Products

The presence and concentration of specific volatile compounds can serve as indicators of food quality and authenticity. The detection of non-native or variant levels of compounds like this compound could potentially signal adulteration or improper processing. Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to create a detailed profile of the volatile compounds in a food product. By establishing a baseline profile for an authentic product, any deviations, including the presence or altered concentration of this compound, can be identified. This application is critical for ensuring the integrity of high-value food items and protecting consumers from fraudulent products. However, specific instances of this compound being used as a definitive marker for the adulteration of particular food products are not yet widely established in scientific literature.

Development of Bioactive Compounds for Pest Management

The search for environmentally benign and species-specific pest control methods has led to the investigation of naturally occurring compounds and their derivatives. Research has indicated that compounds structurally related to this compound play a significant role in insect communication, opening avenues for the development of novel pest management strategies.

Studies have shown that both 4-methyl-3-heptanone and the corresponding alcohol, 4-methyl-3-heptanol, function as alarm pheromones in various ant species. berkeley.edu Pheromones are chemical signals used for communication between members of the same species. The phorid fly, Apocephalus paraponerae, a parasitoid of the giant tropical ant, Paraponera clavata, is attracted to these compounds, using them to locate its host. berkeley.edu This attraction suggests that these, or structurally similar compounds, could be utilized in traps or as lures for monitoring and controlling pest populations.

Furthermore, the biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone has been shown to originate from three propionate (B1217596) units, following a pathway similar to that of polyketides and fatty acids. nih.gov Understanding these biosynthetic pathways is crucial for the potential biotechnological production of these bioactive compounds for use in integrated pest management programs. While the direct application of this compound as a pest management agent is still under investigation, its close structural relationship to known insect pheromones makes it a compound of interest for the synthesis of new and effective bioactive molecules for crop protection.

Contributions to Environmental Chemistry and Atmospheric Research

The study of volatile organic compounds (VOCs) in the atmosphere is essential for understanding air quality, climate change, and atmospheric chemical processes. While specific research on the direct contributions of this compound to environmental and atmospheric chemistry is limited, its properties as a VOC suggest potential involvement in atmospheric reactions.

VOCs, including ketones like this compound, can be emitted from both natural (biogenic) and human-made (anthropogenic) sources. Once in the atmosphere, they can undergo photochemical reactions, contributing to the formation of secondary organic aerosols (SOAs) and ground-level ozone, both of which have significant environmental and health impacts. The specific reaction pathways and atmospheric lifetime of this compound would need to be determined through dedicated laboratory and field studies. Such research would help to accurately model its environmental impact and incorporate it into atmospheric chemistry models. Currently, there is a lack of substantial data on the ambient concentrations and atmospheric fate of this particular compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methyl-3-hepten-2-one, and how can reaction conditions be tailored to improve yield?

- Methodology :

- Aldol Condensation : Use ketone precursors (e.g., methyl ethyl ketone) with aldehydes under basic catalysis (e.g., NaOH). Monitor reaction progress via TLC or GC-MS to optimize stoichiometry and temperature .

- Oxidation of Alcohols : Catalyze oxidation of secondary alcohols (e.g., 3-hepten-2-ol) using Jones reagent (CrO₃/H₂SO₄) or milder alternatives like TEMPO/NaClO. Control reaction time to avoid over-oxidation .

- Green Synthesis : Explore solvent-free or microwave-assisted methods to reduce energy consumption and byproducts, referencing protocols for structurally similar ketones .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

- Methodology :

- NMR : Analyze and spectra for characteristic signals: δ 2.1–2.3 ppm (methyl group adjacent to carbonyl), δ 5.0–5.5 ppm (alkene protons), and δ 210–220 ppm (carbonyl carbon in ) .

- IR : Identify carbonyl stretch at ~1700 cm and C=C stretch at ~1600 cm. Compare with reference spectra from PubChem or NIST .

- MS : Look for molecular ion peak [M⁺] at m/z 126 and fragmentation patterns (e.g., loss of methyl or allyl groups) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- PPE : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Seek medical evaluation for persistent symptoms .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and ignition sources .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting) for this compound?

- Methodology :

- Verify Sample Purity : Use HPLC or GC to check for impurities. Recrystallize or distill if necessary .

- Dynamic Effects : Consider tautomerism or conformational changes. Perform variable-temperature NMR to observe signal coalescence or splitting .

- Cross-Validation : Compare data with computational predictions (e.g., DFT-based NMR simulations) .

Q. What advanced analytical methods are suitable for quantifying trace amounts of this compound in complex matrices (e.g., environmental samples)?

- Methodology :

- GC-MS with Derivatization : Derivatize using BSTFA to enhance volatility. Use selective ion monitoring (SIM) for low detection limits (ppb level) .

- LC-UV/HRMS : Employ C18 columns with acetonitrile/water gradients. High-resolution MS (e.g., Q-TOF) aids in distinguishing isobaric interferences .

Q. How does the stereochemistry of this compound influence its reactivity in catalytic hydrogenation or cycloaddition reactions?

- Methodology :

- Chiral Chromatography : Separate enantiomers using chiral columns (e.g., Chiralcel OD-H) to isolate stereoisomers .

- Kinetic Studies : Compare reaction rates and product distributions (e.g., via NMR integration) between enantiomers under controlled catalytic conditions (e.g., Pd/C or chiral catalysts) .

Q. What strategies mitigate degradation of this compound during long-term storage or under varying pH/temperature conditions?

- Methodology :

- Stability Testing : Use accelerated aging studies (40°C/75% RH) and monitor degradation via HPLC. Identify degradation products (e.g., oxidation to carboxylic acids) via LC-MS .

- Stabilizers : Test antioxidants (e.g., BHT) or inert atmospheres (N₂) to inhibit oxidation. Optimize buffer systems for aqueous solutions (pH 6–8) .

Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields for this compound across literature sources?

- Methodology :

- Reaction Replication : Systematically vary parameters (catalyst loading, solvent purity) to identify critical variables. Use DOE (Design of Experiments) for robustness testing .

- Byproduct Analysis : Characterize side products via MS/MS to infer competing reaction pathways (e.g., aldol vs. Michael addition) .

Q. What computational tools can predict the environmental fate or toxicity of this compound, and how reliable are these models?

- Methodology :

- QSAR Modeling : Use EPI Suite or TEST software to estimate biodegradation half-lives or LC50 values. Validate predictions with lab-based ecotoxicity assays (e.g., Daphnia magna tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。